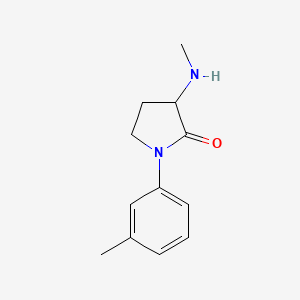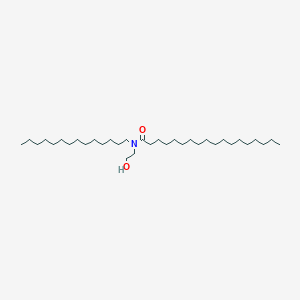
N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide: is a long-chain fatty acid amide. This compound is characterized by its unique structure, which includes a hydroxyethyl group and a long alkyl chain. It is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide typically involves the reaction of a long-chain fatty acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the fatty acid to the amide. The product is then purified through various techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry: N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, this compound is used to study the interactions of fatty acid amides with biological membranes and proteins.
Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and lubricants due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide involves its interaction with lipid bilayers and proteins. The hydroxyethyl group allows it to form hydrogen bonds with other molecules, while the long alkyl chain interacts with hydrophobic regions of membranes or proteins. This dual interaction enhances the compound’s ability to modify membrane properties and protein functions.
Comparison with Similar Compounds
- N,N,N’,N’-Tetrakis-(2-hydroxyethyl)ethylenediamine
- N-(2-Hydroxyethyl)ethylenediaminetriacetic acid
- N-(2-Hydroxyethyl)hexadecanamide
Uniqueness: N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide is unique due to its specific combination of a hydroxyethyl group and a long alkyl chain, which provides it with distinct surfactant properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
167019-13-8 |
|---|---|
Molecular Formula |
C34H69NO2 |
Molecular Weight |
523.9 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-tetradecyloctadecanamide |
InChI |
InChI=1S/C34H69NO2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-34(37)35(32-33-36)31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36H,3-33H2,1-2H3 |
InChI Key |
RRHXRNURLDLMBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCCCCCCCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


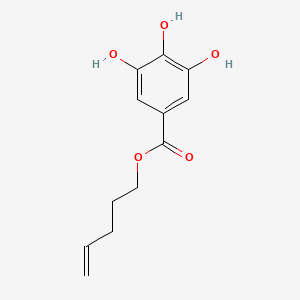
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
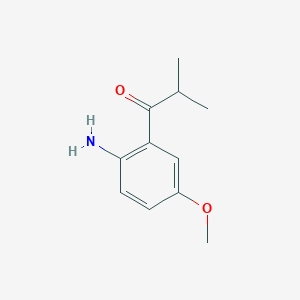
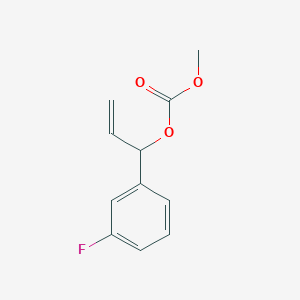

![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)
![2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate](/img/structure/B14253686.png)
![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)

![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)

